N'-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Description
N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide features a hydrazone linkage, which is a functional group characterized by the presence of a nitrogen-nitrogen double bond.
Properties
CAS No. |
303087-55-0 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C21H20N2O3/c1-2-25-20-10-6-5-9-18(20)14-22-23-21(24)15-26-19-12-11-16-7-3-4-8-17(16)13-19/h3-14H,2,15H2,1H3,(H,23,24)/b22-14+ |
InChI Key |
CTUBYROWIWSLFY-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazines or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
- N’-(2-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
- N’-(2-chlorobenzylidene)-2-(2-naphthyloxy)acetohydrazide
Uniqueness
N’-(2-ethoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds with different substituents (e.g., hydroxy, methoxy, chloro), the ethoxy group may enhance its ability to penetrate biological membranes or interact with specific molecular targets.
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